molecular formula C8H9N3S B15199211 5-(methylthio)-1H-benzo[d]imidazol-2-amine

5-(methylthio)-1H-benzo[d]imidazol-2-amine

Cat. No.: B15199211
M. Wt: 179.24 g/mol
InChI Key: RHIPJPVWXDTEOX-UHFFFAOYSA-N
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Description

5-(methylthio)-1H-benzo[d]imidazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylthio)-1H-benzo[d]imidazol-2-amine typically involves the reaction of 2-aminobenzimidazole with methylthiolating agents under specific conditions. One common method includes heating a mixture of 2-aminobenzimidazole and methyl iodide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete methylation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(methylthio)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-(methylthio)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(methylthio)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzimidazole: Lacks the methylthio group but shares the benzimidazole core.

    5-methyl-1H-benzo[d]imidazol-2-amine: Similar structure but with a methyl group instead of a methylthio group.

    1H-benzo[d]imidazol-2-amine: The parent compound without any substituents.

Uniqueness

5-(methylthio)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

6-methylsulfanyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C8H9N3S/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11)

InChI Key

RHIPJPVWXDTEOX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(N2)N

Origin of Product

United States

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